![molecular formula C13H12F3N3O5S B2683493 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide CAS No. 874806-52-7](/img/structure/B2683493.png)
1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide
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Description
1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and the inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies.
Scientific Research Applications
Synthesis Techniques and Structural Analysis
Synthesis Methods : A study by Shang et al. (2012) demonstrates the synthesis of a pyrimidine derivative through a specific reaction, highlighting techniques that could be applicable to the synthesis of 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide. These methods are crucial for developing compounds with potential biological activities or for further structural modifications (Shang, Tao, Ha, & Yu, 2012).
Crystal Structure Analysis : Research on the crystal structures of compounds similar to 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, such as the study by Balasubramani, Muthiah, & Lynch (2007), can provide insights into the molecular conformation, hydrogen bonding, and potential intermolecular interactions. Understanding these structural aspects is essential for elucidating the compound's potential biological activities and interactions (Balasubramani, Muthiah, & Lynch, 2007).
Antimicrobial and Antibacterial Applications
Antimicrobial Evaluation : Alsaedi, Farghaly, & Shaaban (2019) explored the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives, indicating the potential for sulfonamide compounds, including 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, to act against various bacteria and fungi. Such studies suggest potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Antibacterial Activity : Azab, Youssef, & El-Bordany (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities. This highlights the possibility of using compounds like 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide in the development of antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O5S/c1-18-7-10(11(20)19(2)12(18)21)25(22,23)17-8-3-5-9(6-4-8)24-13(14,15)16/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOUHDFDMEZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
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